molecular formula C15H15N9O3 B11540259 4-{5-methyl-4-[(1E)-1-{(2E)-[1-(3-nitrophenyl)ethylidene]hydrazinylidene}ethyl]-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine

4-{5-methyl-4-[(1E)-1-{(2E)-[1-(3-nitrophenyl)ethylidene]hydrazinylidene}ethyl]-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine

Cat. No.: B11540259
M. Wt: 369.34 g/mol
InChI Key: RXHXOXGFPKYPHK-YPOGWSRFSA-N
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Description

4-{5-METHYL-4-[(1E)-1-[(2E)-2-[1-(3-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]ETHYL]-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE is a complex organic compound that features a unique combination of triazole, oxadiazole, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-METHYL-4-[(1E)-1-[(2E)-2-[1-(3-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]ETHYL]-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE typically involves multiple steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts or specific reagents to facilitate the reaction.

    Introduction of the Oxadiazole Group: This step may involve the reaction of the triazole intermediate with suitable reagents to form the oxadiazole ring.

    Attachment of the Nitro Group: The nitrophenyl group is introduced through nitration reactions, which require careful handling due to the potential for explosive by-products.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often under inert atmosphere and controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{5-METHYL-4-[(1E)-1-[(2E)-2-[1-(3-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]ETHYL]-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be used to modify the nitro group to an amine or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can lead to the formation of various oxidized species.

Scientific Research Applications

4-{5-METHYL-4-[(1E)-1-[(2E)-2-[1-(3-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]ETHYL]-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Application in the development of advanced materials with specific electronic or optical properties.

    Chemical Research: Use as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-{5-METHYL-4-[(1E)-1-[(2E)-2-[1-(3-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]ETHYL]-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **4-{5-METHYL-4-[(1E)-1-[(2E)-2-[1-(3-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]ETHYL]-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE
  • **4-{5-METHYL-4-[(1E)-1-[(2E)-2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]ETHYL]-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE
  • **4-{5-METHYL-4-[(1E)-1-[(2E)-2-[1-(2-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]ETHYL]-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE

Uniqueness

The uniqueness of 4-{5-METHYL-4-[(1E)-1-[(2E)-2-[1-(3-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]ETHYL]-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H15N9O3

Molecular Weight

369.34 g/mol

IUPAC Name

4-[5-methyl-4-[(E)-C-methyl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]carbonimidoyl]triazol-1-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C15H15N9O3/c1-8(11-5-4-6-12(7-11)24(25)26)17-18-9(2)13-10(3)23(22-19-13)15-14(16)20-27-21-15/h4-7H,1-3H3,(H2,16,20)/b17-8+,18-9+

InChI Key

RXHXOXGFPKYPHK-YPOGWSRFSA-N

Isomeric SMILES

CC1=C(N=NN1C2=NON=C2N)/C(=N/N=C(\C)/C3=CC(=CC=C3)[N+](=O)[O-])/C

Canonical SMILES

CC1=C(N=NN1C2=NON=C2N)C(=NN=C(C)C3=CC(=CC=C3)[N+](=O)[O-])C

Origin of Product

United States

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